molecular formula C14H12N2O2 B14907178 N-(4-cyanophenyl)-5-ethylfuran-2-carboxamide

N-(4-cyanophenyl)-5-ethylfuran-2-carboxamide

Cat. No.: B14907178
M. Wt: 240.26 g/mol
InChI Key: SAKKHEYYRIXPBE-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-5-ethylfuran-2-carboxamide is an organic compound characterized by the presence of a cyanophenyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-5-ethylfuran-2-carboxamide typically involves the reaction of 4-cyanophenylamine with ethyl furan-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-5-ethylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-5-ethylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-5-ethylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-5-ethylfuran-2-carboxamide is unique due to its specific structural features, such as the combination of a cyanophenyl group with a furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(4-cyanophenyl)-5-ethylfuran-2-carboxamide

InChI

InChI=1S/C14H12N2O2/c1-2-12-7-8-13(18-12)14(17)16-11-5-3-10(9-15)4-6-11/h3-8H,2H2,1H3,(H,16,17)

InChI Key

SAKKHEYYRIXPBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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